N-Methylpiperazine methacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methylpiperazine methacrylamide is a heterocyclic organic compound that features both a piperazine ring and a methacrylamide group. This compound is known for its versatility in various chemical reactions and its applications in different fields, including pharmaceuticals, polymer chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methylpiperazine methacrylamide can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient processes. For example, the use of heterogeneous catalysts like “Maghnite Na+” has been explored for the green synthesis and polymerization of N-alkyl methacrylamide monomers . This method is environmentally friendly and offers high selectivity and conversion rates.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methylpiperazine methacrylamide undergoes various chemical reactions, including:

Substitution Reactions: The methacrylamide group can participate in nucleophilic substitution reactions.

Polymerization: The methacrylamide group can undergo free-radical polymerization to form polymers.

Cyclization: The piperazine ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.

Cyclization: Cyclization reactions may involve reagents like sulfonium salts and are often carried out under basic conditions.

Major Products Formed

Substitution Reactions: Substituted methacrylamide derivatives.

Polymerization: Polymers with methacrylamide units.

Cyclization: Complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

N-Methylpiperazine methacrylamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Employed in the synthesis of biologically active molecules and drug delivery systems.

Medicine: Utilized in the development of pharmaceutical drugs and diagnostic agents.

Industry: Applied in the production of coatings, adhesives, and water treatment products.

Wirkmechanismus

The mechanism of action of N-Methylpiperazine methacrylamide depends on its application. In polymerization reactions, the methacrylamide group undergoes free-radical polymerization, leading to the formation of polymer chains. In biological systems, the piperazine ring can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Methylpiperazine: A simpler compound with similar reactivity but lacking the methacrylamide group.

N-Phenylpiperazine: Contains a phenyl group instead of a methacrylamide group, leading to different chemical properties and applications.

Uniqueness

N-Methylpiperazine methacrylamide is unique due to the presence of both the piperazine ring and the methacrylamide group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in various fields.

Biologische Aktivität

N-Methylpiperazine methacrylamide (NMPM) is a compound that has garnered attention in medicinal chemistry and polymer science due to its unique structural properties and potential biological activities. This article explores the biological activity of NMPM, synthesizing findings from various studies, including its cytotoxicity, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

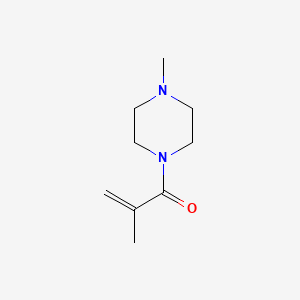

This compound is characterized by the presence of a methacrylamide group attached to a piperazine ring. The structure can be represented as follows:

This compound's structural features contribute to its reactivity and interactions with biological macromolecules, making it a candidate for various applications, particularly in drug design.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of NMPM on various cancer cell lines. For instance, a study reported that NMPM exhibited significant cytotoxic activity against A549 (lung cancer) and H1975 (non-small cell lung cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were found to be notably low, indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 0.440 ± 0.039 |

| H1975 | 0.297 ± 0.024 |

These findings suggest that NMPM could selectively target cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest.

The mechanism by which NMPM exerts its biological effects appears to involve multiple pathways. The compound has been shown to interact with key proteins involved in cell signaling pathways, including cyclin-dependent kinases (CDKs). Specifically, NMPM demonstrated binding affinity for CDK4/6, which are crucial regulators of the cell cycle:

- Binding Affinity : Studies indicate that NMPM binds to the kinase-inactive conformation of CDK4/6, suggesting a potential role as an inhibitor in cancer therapy.

Selectivity and Efficacy

The selectivity of NMPM for cancer cells over normal cells is critical for its therapeutic potential. Research indicates that modifications to the acrylamide side chain enhance the compound's activity against specific cancer types while reducing toxicity to normal cells. For example:

- Modification Impact : Compounds with halogen substitutions on the acrylamide side chain exhibited increased cytotoxicity compared to their non-halogenated counterparts.

Case Studies

- Study on A549 Cells : In vitro studies showed that treatment with NMPM led to increased apoptosis in A549 cells, as evidenced by flow cytometry analyses indicating elevated levels of Annexin V positive cells.

- In Vivo Efficacy : Animal models treated with NMPM demonstrated significant tumor reduction compared to control groups, further supporting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

2-methyl-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8(2)9(12)11-6-4-10(3)5-7-11/h1,4-7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWLALLBUXELFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N1CCN(CC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.